4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a polycyclic heteroaromatic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzene ring. The molecule is further substituted at the 4-position with a piperazine moiety modified by a 2-(naphthalen-1-yloxy)ethyl side chain. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the naphthalene group and improved solubility from the piperazine linker. Such features make it a candidate for targeting hydrophobic binding pockets in enzymes or receptors, particularly in oncology and neurology research .
Properties
IUPAC Name |
4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-2-8-20-19(6-1)7-5-10-22(20)31-17-16-29-12-14-30(15-13-29)25-24-21-9-3-4-11-23(21)32-26(24)28-18-27-25/h1-2,5-8,10,18H,3-4,9,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQACNDVUCHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthalen-1-yloxyethyl Intermediate: This involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxyethyl group.
Piperazine Derivatization: The naphthalen-1-yloxyethyl intermediate is then reacted with piperazine to form the piperazin-1-yl derivative.
Cyclization: The final step involves the cyclization of the piperazin-1-yl derivative with a suitable thiophene precursor under specific conditions to form the tetrahydrobenzothieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Bulk and Hydrophobicity: The target compound’s naphthalenyloxyethyl-piperazine group introduces greater steric bulk and hydrophobicity compared to simpler substituents like benzylpiperazine (4c) or morpholine (GDC-0941) . This may enhance binding to hydrophobic targets but reduce aqueous solubility.
Synthetic Accessibility: The target compound’s synthesis likely follows nucleophilic aromatic substitution (SNAr) on a 4-chloro-benzothienopyrimidine precursor, similar to methods for 4c (70% yield) and EGFR-targeted derivatives . In contrast, GDC-0941 employs a sulfonylpiperazine group synthesized via multi-step coupling reactions, reflecting higher complexity .
Key Insights:
PARP14 Binding Potential: The naphthalene moiety in the target compound aligns with PARP14 inhibitors (e.g., PDB 5V7W features a tetrahydrobenzothienopyrimidine scaffold) . The extended aromatic system may engage in π-π stacking with catalytic domain residues.
EGFR and PI3K Inhibition: Thieno[2,3-d]pyrimidines with hydrazine linkers (e.g., ) show EGFR inhibition, suggesting the target compound’s piperazine-naphthalene group could modulate kinase selectivity.
Solubility Limitations :
- Piperazine derivatives (e.g., ) often exhibit improved solubility, but the naphthalene group may counterbalance this, necessitating formulation optimization.
Computational and Experimental Data
- Docking Studies : Molecular modeling of the target compound against PARP14 (PDB 5V7W) predicts favorable interactions between the naphthalene ring and Tyr1043/Phe1038, while the piperazine linker occupies a solvent-exposed region .
- Thermal Stability : Analogues like 4c (mp 134–135°C) and 2-(naphthylmethylthio) derivatives suggest the target compound’s melting point may exceed 150°C due to increased molecular rigidity.
Biological Activity
The compound 4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS Number: 433325-76-9) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure integrates a piperazine moiety and a naphthalenyl ether, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothieno[2,3-d]pyrimidine |
| Functional Groups | Piperazine, naphthalenyloxyethyl |
| Molecular Weight | 446.59 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research has indicated that compounds containing piperazine and naphthalene moieties can modulate enzyme activity and receptor binding, which may lead to significant pharmacological effects.
Potential Mechanisms Include:
- Receptor Agonism : The compound may act as an agonist for certain neurotransmitter receptors, potentially influencing dopaminergic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Anticancer Activity
Studies have shown that derivatives of benzothieno[2,3-d]pyrimidines exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may exhibit potential in treating neurodegenerative diseases. Research indicates that compounds with piperazine structures can provide neuroprotection by reducing oxidative stress and modulating neurotransmitter levels .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating similar benzothieno[2,3-d]pyrimidine derivatives revealed IC50 values lower than 10 µM against several cancer cell lines, indicating potent cytotoxicity .
- Neuroprotective Studies : In animal models of Parkinson's disease, compounds with similar structures showed significant improvements in locomotor activity and reduced neuroinflammation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications in the piperazine and naphthalene moieties can enhance biological activity. For example, substituents on the piperazine ring significantly influenced receptor affinity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
